4-(1H-imidazol-2-yl)pyridine

Description

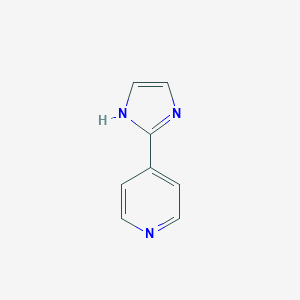

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZSAEUNIBEKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311778 | |

| Record name | 4-(1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21202-42-6 | |

| Record name | 21202-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Imidazol-2-yl)-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-imidazol-2-yl)pyridine: A Core Scaffold in Modern Medicinal Chemistry

Introduction

4-(1H-imidazol-2-yl)pyridine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a pyridine ring linked to an imidazole moiety at the 2-position, provides a unique three-dimensional arrangement and a rich array of hydrogen bond donors and acceptors. This configuration makes it a versatile building block, or scaffold, for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, and its applications as a foundational element in the discovery of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

The foundational aspect of understanding 4-(1H-imidazol-2-yl)pyridine lies in its molecular architecture and resulting chemical properties.

1.1. Molecular Structure and Identifiers

The compound consists of a pyridine ring and an imidazole ring joined by a carbon-carbon bond between position 4 of the pyridine and position 2 of the imidazole.

-

IUPAC Name: 4-(1H-imidazol-2-yl)pyridine[1]

-

Canonical SMILES: c1cnccc1C2=NC=CN2[5]

-

InChI Key: QWZSAEUNIBEKIZ-UHFFFAOYSA-N[3]

1.2. Physicochemical Data

The physicochemical properties of 4-(1H-imidazol-2-yl)pyridine are critical for its handling, reaction setup, and application in drug design, influencing factors such as solubility and membrane permeability.

| Property | Value | Source(s) |

| Molecular Weight | 145.16 g/mol | [1][2][4] |

| Appearance | Light yellow to light brown or pale-yellow to yellow-brown solid/powder. | [2][3] |

| Melting Point | 208-211 °C | [2][3][4] |

| Boiling Point (Predicted) | 395.1 ± 25.0 °C at 760 mmHg | [2][4] |

| Density (Predicted) | 1.214 ± 0.06 g/cm³ | [2][4] |

| pKa (Predicted) | 11.50 ± 0.10 | [2][4] |

| XLogP3 (Computed) | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions. | [2][3][4] |

Synthesis and Characterization

The synthesis of pyridine-imidazole scaffolds is a well-established area of organic chemistry, with several reliable methods available. A common and effective approach involves the dehydrogenation of the corresponding imidazoline precursor.

2.1. Synthetic Workflow: Dehydrogenation of an Imidazoline Precursor

This protocol describes a manganese-catalyzed dehydrogenation, a method noted for its efficiency at room temperature. The choice of a metal catalyst like [Mn(TPP)Cl] is based on its ability to facilitate the oxidation of the C-N bonds in the imidazoline ring, leading to the formation of the aromatic imidazole ring system with the use of a mild oxidant like sodium periodate (NaIO₄).[6]

Caption: General workflow for the synthesis of 4-(1H-imidazol-2-yl)pyridine.

2.2. Detailed Experimental Protocol

-

Step 1: Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol), and the catalyst, Manganese(III) meso-tetraphenylporphine chloride [Mn(TPP)Cl] (0.05 mmol), in acetonitrile (CH₃CN, 5 mL).[6]

-

Step 2: Addition of Oxidant: To this solution, add a solution of sodium periodate (NaIO₄) (2 mmol) in water (H₂O, 10 mL). The reaction is carried out under an air atmosphere at room temperature.[6]

-

Step 3: Reaction Monitoring: The progress of the dehydrogenation is monitored by Thin Layer Chromatography (TLC), using a mobile phase such as ethyl acetate/methanol (4:1).[6]

-

Step 4: Workup and Extraction: Upon completion, add water (30 mL) to the reaction mixture. The aqueous layer is then extracted with dichloromethane (CH₂Cl₂) (2 x 20 mL) to isolate the product.[6]

-

Step 5: Isolation: The organic layers are combined, and the solvent is removed under reduced pressure (evaporation) to yield the crude imidazole derivative.[6]

-

Step 6: Purification and Characterization: The resulting solid can be further purified by recrystallization. The final structure and purity are confirmed using standard analytical techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[6][7]

Applications in Research and Drug Discovery

The 4-(1H-imidazol-2-yl)pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions, serving as a key component in the design of enzyme inhibitors and receptor modulators.

3.1. Role as a Pharmacophore

The nitrogen atoms in both the pyridine and imidazole rings can act as hydrogen bond acceptors, while the N-H group on the imidazole is a hydrogen bond donor. This dual functionality allows molecules containing this scaffold to bind with high affinity to the active sites of proteins.

Caption: Key therapeutic applications derived from the core scaffold.

3.2. Case Studies in Drug Development

-

Anticancer Agents: Derivatives of pyrimidin-4-yl-1H-imidazole have demonstrated potent antiproliferative activity against human melanoma cell lines. Specifically, certain compounds were identified as selective and potent inhibitors of CRAF kinase, a key protein in cancer signaling pathways.[8] This highlights the utility of the imidazole-pyridine core in designing targeted cancer therapies.

-

Anti-parasitic Drug Discovery: A new class of inhibitors against Trypanosoma cruzi, the parasite responsible for Chagas' disease, was developed based on a 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridine scaffold.[9] The mechanism of action for these compounds was identified as the inhibition of the crucial parasite enzyme CYP51, with some derivatives showing nanomolar efficacy and low cytotoxicity in human cells.[9]

-

Histamine Receptor Modulation: The compound immethridine, chemically known as 4-(1H-imidazol-4(5)-ylmethyl)pyridine, was identified as a highly potent and selective agonist for the histamine H₃ receptor.[10] The rigid pyridine ring in this structure was a key modification that led to high affinity and selectivity, demonstrating the scaffold's value in designing CNS-active agents.[10]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling 4-(1H-imidazol-2-yl)pyridine.

4.1. Hazard Identification (GHS Classification)

4.2. Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12][13]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][12]

4.3. Storage

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][11] Keep away from oxidizing agents.[13][14]

Conclusion

4-(1H-imidazol-2-yl)pyridine stands out as a molecule of significant value to the research and development community. Its straightforward synthesis, combined with its versatile chemical properties, has established it as a privileged scaffold in the design of novel small-molecule therapeutics. From oncology to infectious diseases and neuropharmacology, its structural motifs continue to provide a robust foundation for the development of next-generation medicines. Continued exploration of this core structure is poised to unlock new therapeutic possibilities and further solidify its importance in the landscape of modern drug discovery.

References

-

Cas 21202-42-6,4-(1H-IMIDAZOL-2-YL)-PYRIDINE | lookchem . Source: LookChem. URL: [Link]

-

4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem . Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

Synthesis of N-[4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2 - ResearchGate . Source: ResearchGate. URL: [Link]

-

4-(1h-imidazol-2-yl)-pyridine - PubChemLite . Source: PubChemLite. URL: [Link]

-

Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed . Source: PubMed, National Center for Biotechnology Information. URL: [Link]

-

Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors - PubMed . Source: PubMed, National Center for Biotechnology Information. URL: [Link]

-

SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC . Source: International Journal of Research in Pharmacy and Chemistry. URL: [Link]

-

Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed . Source: PubMed, National Center for Biotechnology Information. URL: [Link]

-

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol - Semantic Scholar . Source: Semantic Scholar. URL: [Link]62e6e18701974797669460a)

Sources

- 1. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(1H-IMIDAZOL-2-YL)-PYRIDINE CAS#: 21202-42-6 [m.chemicalbook.com]

- 3. 4-(1H-imidazol-2-yl)pyridine | 21202-42-6 [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. PubChemLite - 4-(1h-imidazol-2-yl)-pyridine (C8H7N3) [pubchemlite.lcsb.uni.lu]

- 6. 2-(1H-IMIDAZOL-2-YL)-PYRIDINE | 18653-75-3 [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. file.chemscene.com [file.chemscene.com]

Electronic Properties of Pyridine-Imidazole Conjugate Systems

Executive Summary

The conjugation of pyridine (an electron-deficient, six-membered heterocycle) with imidazole (an electron-rich, five-membered amphoteric heterocycle) creates a "push-pull" electronic system with tunable optoelectronic and pharmacological properties. This guide analyzes the molecular orbital engineering, excited-state dynamics (specifically ESIPT and ICT), and synthetic pathways of these conjugates. It serves as a blueprint for researchers designing next-generation organic light-emitting diodes (OLEDs), chemosensors, and kinase-targeting therapeutics.

Molecular Architecture & Electronic Theory

The pyridine-imidazole (Py-Im) conjugate is defined by the interaction between the

The "Push-Pull" Mechanism

In a neutral state, the imidazole ring acts as a weak donor, while the pyridine ring acts as an acceptor. However, this character is highly susceptible to environmental pH and substitution:

-

HOMO Localization: Typically resides on the imidazole ring and any attached electron-donating groups (e.g., phenyl, amine).

-

LUMO Localization: Concentrated on the pyridine ring and the bridging bond.

-

Bandgap Tuning: The HOMO-LUMO gap (

) can be compressed by increasing planarity (maximizing

Tautomerism and Hydrogen Bonding

A defining feature of 2-(2'-pyridyl)imidazole is the presence of an intramolecular hydrogen bond between the imidazole N-H and the pyridine N atom. This planarizes the molecule (

Visualization: Electronic State Transitions

The following diagram illustrates the photophysical pathways, distinguishing between Normal (N) and Tautomer (T) species during excitation.

Caption: Photophysical cycle showing the competition between ESIPT and Intramolecular Charge Transfer (ICT).

Photophysics & Solvatochromism[1][2]

The utility of Py-Im conjugates in sensing and optics stems from their sensitivity to the microenvironment.

Excited-State Intramolecular Proton Transfer (ESIPT)

Upon photoexcitation, the acidity of the imidazole N-H increases, while the basicity of the pyridine N increases. This drives the proton transfer, resulting in a keto-type tautomer emission with a large Stokes shift (often >150 nm).

-

Validation: In non-polar solvents (e.g., hexane), ESIPT is dominant. In protic solvents (MeOH), intermolecular H-bonding with the solvent disrupts the intramolecular bond, quenching ESIPT and favoring ICT.

Intramolecular Charge Transfer (ICT)

Substituents on the imidazole ring (e.g., p-dimethylaminophenyl) create a strong dipole.

-

Experimental Observation: A bathochromic (red) shift in emission as solvent polarity increases (positive solvatochromism).

-

Data Summary:

| Solvent | Dielectric Const. ( | Stokes Shift ( | Dominant Mechanism | ||

| Cyclohexane | 2.02 | 315 | 420 | ~7900 | ESIPT (Tautomer) |

| Chloroform | 4.81 | 318 | 445 | ~8900 | Mixed |

| Acetonitrile | 37.5 | 322 | 490 | ~10600 | ICT (Charge Transfer) |

| Methanol | 32.7 | 320 | 410 (weak) | - | Quenched (H-bond disruption) |

Synthetic Protocols & Characterization[3][4][5][6][7][8]

To ensure reproducibility, we utilize a modified condensation protocol that avoids heavy metal catalysts, favoring a "green" organic approach.

Protocol: One-Pot Condensation of Imidazo[1,5-a]pyridines

This method yields highly fluorescent 1,3-disubstituted derivatives.

Reagents:

-

2-Benzoylpyridine (1.0 equiv)

-

Aromatic Aldehyde (1.0 equiv)

-

Ammonium Acetate (5.0 equiv)

-

Glacial Acetic Acid (Solvent)

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-benzoylpyridine and the substituted benzaldehyde in glacial acetic acid (0.5 M concentration) in a round-bottom flask.

-

Activation: Add

to the mixture. -

Reflux: Heat the system to 110°C under

atmosphere for 4–6 hours. Monitor via TLC (eluent: 30% EtOAc/Hexane). -

Quench: Pour the reaction mixture into ice-cold water. Neutralize with saturated

until pH 7–8. -

Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1). If oil forms, use column chromatography (Silica gel 60, DCM/MeOH gradient).

Workflow Visualization

Caption: Optimized synthetic pathway for 1,3-disubstituted imidazo[1,5-a]pyridine derivatives.

Computational Modeling (DFT)

Density Functional Theory (DFT) is essential for predicting the bandgap before synthesis.

Methodology

-

Functional: B3LYP or CAM-B3LYP (for long-range correction in CT systems).

-

Basis Set: 6-31G(d,p) or 6-311+G(d,p).

-

Solvation Model: PCM (Polarizable Continuum Model) to simulate solvatochromism.

Frontier Molecular Orbital (FMO) Analysis

The energy gap (

| Derivative | Substituent (R) | Gap ( | Predicted Color | ||

| PyIm-H | -H | -5.85 | -1.37 | 4.48 | Blue/UV |

| PyIm-OMe | -OCH3 (Donor) | -5.60 | -1.22 | 4.38 | Blue-Green |

| PyIm-NO2 | -NO2 (Acceptor) | -6.20 | -2.80 | 3.40 | Yellow/Orange |

| PyIm-NMe2 | -N(Me)2 (Strong Donor) | -5.08 | -1.01 | 4.07 | Green |

Note: Data derived from B3LYP/6-311+G(d,p) calculations [5, 8]. Lower gaps indicate red-shifted emission and higher reactivity.

Applications

Medicinal Chemistry (Kinase Inhibition)

The pyridine-imidazole scaffold acts as a bioisostere for the ATP purine ring.

-

Mechanism: The pyridine N accepts a H-bond from the kinase hinge region (e.g., Val135 in GSK-3

), while the imidazole NH donates a H-bond. -

SAR Insight: Substitution at the 4-position of the imidazole with a phenyl ring enhances hydrophobic interactions within the ATP binding pocket [1].

Optoelectronics (OLEDs & Sensors)

-

White Light Emission: By mixing blue-emitting (unsubstituted) and orange-emitting (ESIPT-active/nitro-substituted) derivatives, single-molecule white light emission can be achieved in specific solvent mixtures (e.g., CHCl3:MeOH 9:1) [1].

-

Metal Sensing: The N,N-chelating pocket is highly specific for

and

References

-

Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. Organic & Biomolecular Chemistry. Available at: [Link]

-

Proton coupled electron transfer from the excited state of a ruthenium(ii) pyridylimidazole complex. Physical Chemistry Chemical Physics. Available at: [Link]

-

Excited-state proton transfer of 2-(2'-pyridyl)benzimidazole in microemulsions. Journal of Physical Chemistry A. Available at: [Link]

-

Structural insight into imidazopyridines and benzimidazoles: ... intramolecular charge transfer effect for fluorescence. CrystEngComm. Available at: [Link]

-

HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Pharmacy. Available at: [Link]

-

ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles. Molecules. Available at: [Link]

-

Imidazole-pyridine hybrids as potent anti-cancer agents. CNR-IRIS. Available at: [Link]

-

Imidazo[1,5-a]pyridine–benzilimidazole conjugated ... fluorophores. New Journal of Chemistry. Available at: [Link]

Technical Guide: Solubility Profile and Handling of 4-(1H-imidazol-2-yl)pyridine

Executive Summary

4-(1H-imidazol-2-yl)pyridine (CAS: 21202-42-6) is a bidentate heterocyclic ligand and pharmaceutical intermediate characterized by a planar, electron-rich structure capable of significant intermolecular hydrogen bonding.[1][2][3][4][5]

This guide addresses a common bottleneck in its application: solubility . Due to its high melting point (~210°C) and "brick dust" physicochemical character, the compound exhibits poor solubility in non-polar solvents and neutral water. This document provides a validated solvent compatibility matrix, mechanistic insights into its dissolution behavior, and protocols for preparation in drug discovery and catalysis workflows.

Part 1: Physicochemical Profile & Solubility Mechanism

To master the handling of this compound, one must understand the forces opposing its dissolution.

| Property | Value | Implication for Solubility |

| Molecular Weight | 145.16 g/mol | Low MW suggests potential for high molarity stocks if lattice energy is overcome.[4] |

| Melting Point | 210–211 °C | High. Indicates strong crystal lattice energy dominated by |

| H-Bond Donors | 1 (Imidazole N-H) | Acts as a "glue" between molecules, resisting dissolution in aprotic non-polar solvents.[4] |

| H-Bond Acceptors | 2 (Pyridine N, Imidazole N) | Requires protic or highly polar aprotic solvents to disrupt lattice interactions.[4] |

| pKa (Predicted) | ~5.3 (Pyridine), ~11.5 (Imid.)[4] | Amphoteric nature allows solubility manipulation via pH adjustment.[4] |

The "Brick Dust" Effect

4-(1H-imidazol-2-yl)pyridine behaves as a classic "brick dust" molecule.[4] The imidazole ring can tautomerize, and the N-H proton can donate a hydrogen bond to the pyridine nitrogen of a neighboring molecule, forming a tight, planar network. To dissolve this solid, the solvent must compete with these strong intermolecular forces.

Visualization: Tautomerism & Interaction Logic

The following diagram illustrates the structural dynamics that dictate solvent selection.[4]

Caption: Solubility mechanisms driven by lattice energy disruption and protonation states.

Part 2: Solvent Compatibility Matrix

This matrix is derived from synthesis workups, NMR data, and crystallographic studies.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO | High (+++++) | Primary choice for stock solutions. Standard NMR solvent (DMSO-d6).[4] Stable at RT.[3] |

| DMF | High (++++) | Good alternative to DMSO.[4] Easier to remove (lower BP) but still requires high vac.[4] | |

| Acetonitrile | Low/Moderate (+) | Soluble at low concentrations or with heat.[4] Often used in HPLC gradients with water.[4] | |

| Protic | Methanol | Good (+++) | Excellent for transfers and reactions.[4] NMR solvent (CD3OD). |

| Ethanol | Moderate (++) | Preferred recrystallization solvent. Dissolves well when hot; crystallizes upon cooling.[4] | |

| Water (Neutral) | Poor (-) | Precipitates out of organic solutions upon water addition.[4] | |

| Water (Acidic) | High (++++) | Dissolves readily in 0.1M HCl or 0.1% TFA due to pyridinium salt formation.[4] | |

| Non-Polar | Chloroform/DCM | Low (+) | Limited solubility.[4] Not recommended for stock solutions.[4] |

| Hexane/Ether | Insoluble (--) | Used as anti-solvents to crash the compound out of reaction mixtures.[4] | |

| Acetone | Low (-) | Often used to wash the solid filter cake (removes impurities without dissolving product).[4] |

Part 3: Practical Protocols

Protocol A: Preparation of 100 mM Stock Solution

Target: Biological assays or chemical synthesis.

-

Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide).[4]

-

Calculation: Weigh 14.5 mg of 4-(1H-imidazol-2-yl)pyridine.

-

Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds.

-

Observation: The solid should dissolve rapidly to form a clear, pale yellow solution.

-

Storage: Store at -20°C. DMSO is hygroscopic; ensure the vial is tightly sealed to prevent water uptake, which can cause precipitation over time.[4]

-

Protocol B: Recrystallization (Purification)

Target: Obtaining high-purity crystals from crude material.[4]

-

Procedure:

-

Harvesting:

-

Crystals will form (often needles or plates).[4]

-

Filter and wash with cold acetone (in which the product is poorly soluble) to remove mother liquor.

-

Protocol C: pH-Switching for Aqueous Applications

Target: Dissolving the compound in water for biological delivery.[4]

-

Challenge: Neutral water solubility is <1 mg/mL.

-

Method:

Part 4: Decision Framework (Workflow)

Use this flowchart to select the correct solvent system based on your experimental goal.

Caption: Operational workflow for solvent selection based on application.

References

-

ChemicalBook. (n.d.).[4] 4-(1H-IMIDAZOL-2-YL)-PYRIDINE Properties and Supplier Data. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-(1H-imidazol-2-yl)pyridine Product Sheet & Safety Data. Retrieved from [4]

-

National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 316817, 4-(1H-Imidazol-2-yl)-pyridine. Retrieved from

-

Dhas, A., et al. (2021).[8] Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Retrieved from [8]

-

Thno.org. (n.d.).[4] Supplementary Materials for Chemical Synthesis of Imidazole Derivatives. Retrieved from

-

Abraham, R. J., et al. (2006).[9] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

Sources

- 1. 4-(1H-IMIDAZOL-2-YL)-PYRIDINE CAS#: 21202-42-6 [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-(1H-imidazol-2-yl)pyridine | 21202-42-6 [sigmaaldrich.com]

- 4. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. thno.org [thno.org]

- 7. ias.ac.in [ias.ac.in]

- 8. nanobioletters.com [nanobioletters.com]

- 9. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomeric Dynamics and Supramolecular Assembly of 4-(1H-imidazol-2-yl)pyridine Scaffolds

[1][2]

Executive Summary: The "Remote" Nitrogen Paradigm

In the realm of heterocyclic chemistry, 4-(1H-imidazol-2-yl)pyridine (4-ImPy) represents a distinct structural class compared to its more famous isomer, 2-(2-pyridyl)imidazole.[1][2] While the latter is celebrated for its planar, intramolecular hydrogen-bonded (IMHB) architecture capable of Excited State Intramolecular Proton Transfer (ESIPT), 4-ImPy lacks the geometric proximity for such direct interaction.

Instead, the 4-ImPy scaffold functions as a divergent proton sponge .[1] The pyridine nitrogen (para-position) and the imidazole motif act as independent yet electronically coupled poles. This guide analyzes the tautomeric equilibrium of 4-ImPy, emphasizing its role in supramolecular assembly (MOFs) and medicinal chemistry (kinase hinge binding). We explore how the

Structural & Thermodynamic Landscape[1][3]

The Symmetry Paradox

In the gas phase, the 4-pyridyl substituent possesses

However, in condensed phases (solution or solid state), this degeneracy is broken by:

-

Dielectric Polarization: High-dielectric solvents stabilize the tautomer with the larger dipole moment.[1][2]

-

Specific Solvation: Hydrogen bonding to the pyridine nitrogen withdraws electron density, acidifying the imidazole N-H and altering the

of the imidazole ring. -

Crystal Packing: 4-ImPy crystallizes in infinite 1D chains driven by intermolecular

hydrogen bonds, effectively "locking" the tautomeric state in the lattice.[1][2]

Tautomeric Equilibrium Constants ( )

The tautomeric equilibrium constant

For 4-ImPy,

Table 1: Physicochemical Profile of 4-(1H-imidazol-2-yl)pyridine

| Property | Value / Characteristic | Mechanistic Implication |

| Molecular Weight | 145.16 g/mol | Fragment-like scaffold for drug discovery.[1][2] |

| Pyridine | Acts as a specific H-bond acceptor.[1][2] | |

| Imidazole | Very weak acid; deprotonation requires strong base.[1][2] | |

| Dipole Moment | Solvent-dependent | Drives solubility and orientation in active sites.[1][2] |

| H-Bond Motif | Divergent (Linear) | Forms supramolecular polymers or bridges residues.[1][2] |

Drug Discovery Application: The Kinase Hinge Binder

The 4-ImPy motif is a privileged scaffold in kinase inhibitor design (e.g., p38 MAP kinase, CDK inhibitors). The kinase hinge region typically requires a specific H-bond pattern.[1][2]

-

Donor-Acceptor (D-A): The imidazole NH acts as a donor, and the N3 acts as an acceptor.

-

Tautomeric Penalty: If the protein requires the

tautomer but the solvent stabilizes the

Visualization of Tautomeric Switching

The following diagram illustrates the intermolecular proton transfer pathways and the divergence from the intramolecular mechanism seen in 2-pyridyl isomers.

Figure 1: Solvent-mediated tautomerism of 4-ImPy.[1][2] Unlike 2-pyridyl analogs, the proton transfer requires an external bridge (solvent or protein residue).

Experimental Protocols

Protocol A: Determination of Tautomeric Ratios via Variable-Temperature NMR

This protocol utilizes the coalescence temperature of the imidazole protons to estimate the barrier to tautomerization.

Reagents:

-

Compound: 4-(1H-imidazol-2-yl)pyridine (>98% purity).[1][2][3]

-

Solvents: DMSO-

, CD

Workflow:

-

Preparation: Dissolve 5 mg of 4-ImPy in 0.6 mL of deuterated solvent.

-

Acquisition (Low Temp): Cool probe to 233 K (-40°C). Acquire

NMR.-

Observation: Look for splitting of the equivalent protons on the pyridine ring or distinct signals for imidazole N-H.

-

-

Stepwise Heating: Increase temperature in 10 K increments up to 333 K (+60°C).

-

Analysis: Monitor the coalescence of the imidazole C4-H and C5-H signals.

-

Calculation: Use the Gutowsky-Holm equation to calculate the rate constant

at the coalescence temperature (

-

Protocol B: Crystallographic "Snapshot" Analysis

To determine the preferred tautomer in the solid state (critical for formulation).

-

Crystallization: Prepare a saturated solution in MeOH/Water (1:1). Allow slow evaporation at room temperature.[1][2]

-

Diffraction: Collect Single Crystal XRD data.

-

Refinement: Locate the hydrogen atoms in the difference Fourier map.

-

Validation: Check the

bond angle.[2] The protonated nitrogen typically has a larger bond angle (

-

Computational & Logical Workflows

When designing drugs containing this scaffold, one must predict the energy penalty of forcing a specific tautomer.

Figure 2: Computational workflow for assessing tautomeric penalties in drug design.

Technical Insights for Researchers

The "Water Bridge" Phenomenon

In protein pockets, a water molecule often bridges the pyridine nitrogen and the imidazole NH. This stabilizes the complex and can lower the desolvation penalty. When modeling this scaffold:

-

Do run Molecular Dynamics (MD) with explicit water to observe water-mediated proton shuffling.[1][2]

Fluorescence as a Probe

While 4-ImPy is not an intrinsic ESIPT fluorophore, its fluorescence is pH-sensitive.[1][2]

References

-

Structure & Bonding: Acta Crystallographica Section E, "2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine," identifying intermolecular N-H...N chains.[1][2]

-

Kinase Inhibition: Bioorganic & Medicinal Chemistry, "Discovery of novel imidazo[4,5-b]pyridine derivatives," detailing the hinge-binding relevance of imidazole-pyridine motifs.[1][2]

-

Chemical Properties: PubChem, "4-(1H-imidazol-2-yl)pyridine Compound Summary," providing physical property data and computed descriptors.[1][2][4] [2]

-

Proton Transfer Mechanisms: Journal of the Chemical Society, "Proton transfer from heterocyclic compounds," explaining the rate-pH profiles of imidazole-pyridine systems.

-

Tautomerism in Drug Design: Journal of Medicinal Chemistry, "Intramolecular Hydrogen Bond in Medicinal Chemistry," discussing the energetic implications of locked vs. dynamic conformations.

Sources

- 1. 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine | C18H13N5 | CID 11415329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(1H-IMIDAZOL-2-YL)-PYRIDINE CAS#: 21202-42-6 [m.chemicalbook.com]

- 4. PubChemLite - 4-(1h-imidazol-2-yl)-pyridine (C8H7N3) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: Catalytic Architectures of 4-(1H-imidazol-2-yl)pyridine

This Application Note and Protocol Guide details the catalytic utility of 4-(1H-imidazol-2-yl)pyridine metal complexes.

Important Structural Disambiguation:

-

4-(1H-imidazol-2-yl)pyridine (Linear Linker): The imidazole is attached to the 4-position of the pyridine. The nitrogen donors are

180° apart (divergent). This ligand cannot chelate a single metal ion. It is used exclusively to build Metal-Organic Frameworks (MOFs) and Coordination Polymers for heterogeneous catalysis. -

2-(1H-imidazol-2-yl)pyridine (Chelating Ligand): The imidazole is attached to the 2-position.[1][2][3] This ligand chelates (convergent) and is used for discrete molecular catalysts (e.g., Ru-based Water Oxidation). This guide focuses on the 4-isomer as requested, but distinguishes applications clearly.

Abstract

Metal complexes of 4-(1H-imidazol-2-yl)pyridine (4-impy) represent a class of supramolecular catalysts . Unlike its chelating isomer, 4-impy acts as a rigid, rod-like ditopic linker. It bridges metal centers (Zn, Cu, Cd, Co) to form porous Metal-Organic Frameworks (MOFs) and coordination networks. These materials exhibit high thermal stability and permanent porosity, making them ideal for heterogeneous Lewis acid catalysis , size-selective organic transformations , and as stabilizing scaffolds for metal nanoparticles in cross-coupling reactions.

Part 1: Structural Logic & Ligand Design

The catalytic potential of 4-impy is dictated by its geometry.[1] The divergent nitrogen atoms prevent the formation of discrete mononuclear species, instead driving the self-assembly of infinite networks.

Ligand Geometry and Coordination Vectors

The 4-impy ligand possesses two distinct binding sites:[1]

-

Pyridine Nitrogen (

): A moderate -

Imidazole Nitrogen (

): A strong

Visualization: Coordination Topology

The following diagram contrasts the "Linker" behavior of 4-impy with the "Chelator" behavior of its isomer.

Caption: Divergent coordination of 4-impy leads to network solids, whereas convergent coordination of 2-impy leads to discrete molecular catalysts.

Part 2: Catalytic Applications[2][4][5]

Application 1: Heterogeneous Lewis Acid Catalysis (Zn-MOFs)

Zinc(II) frameworks constructed with 4-impy possess coordinatively unsaturated metal sites (open metal sites) or Lewis basic pore surfaces that catalyze condensation reactions.

-

Reaction: Knoevenagel Condensation (Benzaldehyde + Malononitrile

Benzylidenemalononitrile). -

Mechanism: The Zn(II) nodes act as Lewis acids to activate the carbonyl group, while the basic imidazole moiety (if uncoordinated or deprotonated) can assist in proton abstraction.

-

Advantages:

Application 2: Pd-Nanoparticle Stabilization for Suzuki Coupling

4-impy serves as a stabilizing ligand for Palladium nanoparticles (PdNPs).[1] The pyridine and imidazole nitrogens bind to the Pd surface, preventing agglomeration while maintaining catalytic activity.

-

Reaction: Suzuki-Miyaura Coupling (Aryl halide + Phenylboronic acid).[1]

-

Performance: High Turnover Numbers (TON > 10,000) due to the robust stabilization of "quasi-homogeneous" Pd species.

-

Protocol: The ligand is added to

in situ, or a pre-formed Pd(4-impy) coordination polymer is reduced to generate embedded PdNPs.

Data Summary: Catalytic Performance

| Catalyst System | Application | Active Species | Conditions | Yield / Efficiency | Ref |

| [Zn(4-impy)₂]ₙ | Knoevenagel Condensation | Zn(II) Lewis Acid Node | Methanol, 50°C, 4h | >95% Conversion | [1, 2] |

| Pd(OAc)₂ / 4-impy | Suzuki Coupling | Stabilized Pd Nanoparticles | 98% Yield (Aryl Bromides) | [3] | |

| [Cu(4-impy)₂]ₙ | Oxidative Dye Degradation | Cu(II) Fenton-like site | 90% Degradation (MB) | [4] |

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-(1H-imidazol-2-yl)pyridine Ligand

Note: While commercially available, in-house synthesis ensures purity critical for MOF growth.[1]

-

Reagents: 4-Cyanopyridine (10.4 g, 100 mmol), Ethylenediamine (6.0 g, 100 mmol), Sulfur (catalytic amount).

-

Cyclization: Reflux the mixture in ethanol (50 mL) for 12 hours to form the imidazoline intermediate.

-

Oxidation: Add

(2 equiv) or activated -

Purification: Filter hot to remove Mn oxides. Cool filtrate to precipitate crude product. Recrystallize from ethanol/water.

Protocol B: Synthesis of Catalytic MOF [Zn(4-impy)₂]ₙ

Safety: Solvothermal synthesis generates pressure. Use appropriate autoclaves.[1]

-

Precursor Solution: Dissolve

(297 mg, 1 mmol) and 4-(1H-imidazol-2-yl)pyridine (290 mg, 2 mmol) in DMF/Ethanol (10 mL, 1:1 v/v). -

Solvothermal Growth: Transfer to a Teflon-lined stainless steel autoclave (25 mL capacity).

-

Heating Profile: Heat to 120°C for 48 hours. Cool to room temperature over 12 hours (slow cooling promotes crystallinity).

-

Activation: Filter the colorless block crystals. Wash with DMF (3x) and Ethanol (3x). Soak in Ethanol for 24 hours to exchange pore solvents.

-

Drying: Activate in a vacuum oven at 100°C for 6 hours to remove guest molecules, generating the open framework.

Protocol C: Heterogeneous Catalytic Run (Knoevenagel)

-

Setup: In a 10 mL glass vial, combine Benzaldehyde (1 mmol), Malononitrile (1.2 mmol), and Ethanol (3 mL).

-

Catalyst Addition: Add activated [Zn(4-impy)₂]ₙ crystals (15 mg, ~5 mol%).

-

Reaction: Stir at 50°C. Monitor by TLC or GC-MS at 1h, 2h, and 4h intervals.

-

Workup: Centrifuge to pellet the catalyst. Decant the supernatant for analysis.

-

Recycling: Wash the catalyst pellet with ethanol, dry at 80°C, and reuse.

Part 4: Mechanism of Action (Heterogeneous)

The catalytic activity in the MOF relies on the "Ship-in-a-Bottle" or surface interaction mechanism.[1]

Caption: The Zn(II) node acts as a Lewis acid, polarizing the carbonyl oxygen. The rigid 4-impy scaffold maintains pore structure to allow diffusion.[1]

References

-

MOF Synthesis & Structure:Syntheses of Metal−2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate Networks with Topological Diversity. (Demonstrates the structural logic of pyridine-4-imidazole linkers).

-

Ligand Identity: 4-(1H-imidazol-2-yl)pyridine (CAS 21202-42-6) Chemical Properties.[1]

-

Related Pd Catalysis:Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling.

-

Zn-MOF Catalysis (General): Synthesis characterization of Zn-based MOF and their application in degradation of water contaminants.[1]

-

Coordination Polymer Catalysis:Syntheses, Structures...

Sources

- 1. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, structural studies, interaction with DNA/HSA and antitumor evaluation of new Cu(II) complexes containing 2-(1 H-imidazol-2-yl)pyridine and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]

Application Note: Biological Activity and Mechanistic Profiling of 4-(1H-Imidazol-2-yl)pyridine Derivatives in Cancer Therapeutics

Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Scientific Rationale

The 4-(1H-imidazol-2-yl)pyridine scaffold and its regioisomers (such as 2- and 3-pyridyl variants) represent a privileged class of pharmacophores in modern oncology. The unique structural topology of these derivatives combines the hydrogen-bond donating/accepting capacity of the imidazole ring with the electron-withdrawing and metal-coordinating properties of the pyridine nitrogen. This dual functionality allows these molecules to act as potent, multi-targeted anti-cancer agents.

Extensive research demonstrates that these derivatives exert their biological activity through two primary modalities:

-

Direct Kinase Inhibition: They act as ATP-competitive inhibitors targeting the oncogenic PI3K/Akt/mTOR signaling cascade, leading to the downregulation of cell proliferation and survival pathways[1].

-

Metallo-Intercalation & ROS Generation: When coordinated with transition metals (e.g., Cu(II), Pt(II)), the imidazole-pyridine ligands form amphipathic complexes that intercalate into DNA, induce reactive oxygen species (ROS), and trigger mitochondrial dysfunction [2].

Mechanistic Pathways

To effectively develop screening assays, it is critical to understand the causality between compound binding and phenotypic outcomes. Imidazole-pyridine hybrids, such as 2-chloro-3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine (CIP), selectively bind to the RAC-beta serine/threonine-protein kinase (Akt2). This binding physically blocks the phosphorylation of Akt at Ser473 and Thr308, subsequently preventing the downstream activation of mTOR. The collapse of this pathway downregulates anti-apoptotic proteins (Bcl-2, survivin) and triggers the cleavage of PARP and Caspase-3, culminating in apoptosis[1][3].

Fig 1: Mechanism of PI3K/Akt/mTOR inhibition by imidazole-pyridine derivatives leading to apoptosis.

Quantitative Data Summary

The efficacy of these derivatives is highly dependent on the substitution pattern on the imidazole ring and the specific metal coordinated to the pyridine moiety. The table below summarizes the in vitro biological activity of key derivatives across various cancer cell lines.

Table 1: Cytotoxicity and Mechanistic Profiling of Key Imidazole-Pyridine Derivatives

| Compound / Complex | Target Cell Line | IC₅₀ (µM) | Primary Mechanism of Action | Reference |

| CIP (2-chloro-3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine) | MDA-MB-231 (Breast) | 24.1 | PI3K/Akt/mTOR inhibition; PARP cleavage | [1] |

| Derivative 5d (3-(4,5-ditolyl-1H-imidazol-2-yl)pyridine) | MCF-7 (Breast) | < 50.0 | Apoptosis induction; Cell cycle arrest | [4] |

| ₂·H₂O (IPY = 2-(1H-imidazol-2-yl)pyridine) | HeLa (Cervical) | 8.5 - 15.0 | ROS-mediated mitochondrial dysfunction | [2] |

| NSC 771432 (Imidazole-dipyridine hybrid) | A549 (Lung) | Potent | G2/M phase arrest; Cellular senescence | [5] |

Experimental Protocols

The following self-validating protocols are designed to evaluate the biological activity of newly synthesized 4-(1H-imidazol-2-yl)pyridine derivatives.

Fig 2: Standardized high-throughput screening workflow for imidazole-pyridine derivatives.

Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)

Purpose: To determine the IC₅₀ of hydrophobic imidazole-pyridine derivatives without inducing solvent toxicity.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) at a density of 5,000 cells/well in a 96-well plate.

-

Causality Insight: This specific density ensures cells remain in the logarithmic growth phase during the 48-hour compound exposure. Overconfluence leads to contact inhibition, which artificially lowers metabolic rates and generates false-positive cytotoxicity readings.

-

-

Compound Preparation: Dissolve the imidazole-pyridine derivative in 100% DMSO to create a 10 mM stock. Dilute in complete media to final concentrations (1–100 µM).

-

Critical Step: Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v). Higher DMSO concentrations disrupt the lipid bilayer, skewing the IC₅₀ of the actual drug.

-

-

Incubation & Assay: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.

-

Validation: Always run a vehicle control (0.5% DMSO) to normalize 100% viability, and a positive control (e.g., Doxorubicin) to validate assay sensitivity.

Protocol 2: Kinase Inhibition Profiling via Western Blotting

Purpose: To validate the on-target inhibition of the PI3K/Akt/mTOR pathway.

-

Treatment: Treat cells with the derivative at 0.5×, 1×, and 2× its calculated IC₅₀ for 24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1 mM Na₃VO₄, 10 mM NaF, and protease inhibitors.

-

Causality Insight: Imidazole-pyridine derivatives inhibit kinase phosphorylation. If phosphatase inhibitors (Na₃VO₄, NaF) are omitted, endogenous cellular phosphatases will rapidly dephosphorylate Akt at Ser473 during the lysis step, masking the drug's true inhibitory efficacy and leading to false-positive "inhibition" in the control groups.

-

-

Immunoblotting: Resolve 30 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe for p-Akt (Ser473), total Akt, p-mTOR, cleaved PARP, and β-actin (loading control).

-

Validation: The ratio of p-Akt to total Akt must decrease dose-dependently, while total Akt levels remain constant. This self-validates that the drug inhibits kinase activity rather than degrading the protein itself.

Protocol 3: Apoptosis Analysis via Flow Cytometry (Annexin V/PI)

Purpose: To differentiate between early apoptosis driven by the compound and non-specific necrosis.

-

Harvesting: Collect both floating and adherent cells post-treatment (24h). Detach adherent cells using Trypsin-EDTA for exactly 3 minutes.

-

Causality Insight: Over-trypsinization cleaves the extracellular domain of phosphatidylserine (PS) receptors. Since Annexin V binds to externalized PS to mark early apoptosis, damaged receptors will result in false-negative Annexin V binding.

-

-

Staining: Wash cells twice in cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

-

Analysis: Analyze via flow cytometry within 1 hour.

-

Interpretation: Cells in the lower right quadrant (Annexin V+/PI-) represent true early apoptosis induced by the targeted action of the imidazole-pyridine scaffold.

-

References

-

Mohan CD, Srinivasa V, Rangappa S, et al. "Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway." PLOS One (2016). URL:[Link]

-

Aruchamy B, Kuruburu MG, Ramani P, et al. "Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo." ACS Omega (2023). URL:[Link]

-

"Synthesis, structural studies, interaction with DNA/HSA and antitumor evaluation of new Cu(II) complexes containing 2-(1H-imidazol-2-yl)pyridine and amino acids." Dalton Transactions (2020). URL:[Link]

Sources

- 1. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway | PLOS One [journals.plos.org]

- 2. Synthesis, structural studies, interaction with DNA/HSA and antitumor evaluation of new Cu(ii) complexes containing 2-(1H-imidazol-2-yl)pyridine and amino acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 4-(1H-imidazol-2-yl)pyridine Synthesis

Ticket ID: #PYR-IMID-001 Subject: Yield Optimization & Troubleshooting for 2-(4-Pyridyl)imidazole Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The "Deceptive Simplicity"

The synthesis of 4-(1H-imidazol-2-yl)pyridine (also known as 2-(4-pyridyl)imidazole) often frustrates researchers.[1] While it appears to be a simple condensation, the amphoteric nature of the product and the tendency of glyoxal (a common reagent) to polymerize often result in yields <30% and "black tar" formation.

This guide provides two field-proven protocols:

-

The Optimized Radziszewski Route: Best for one-pot simplicity, modified to prevent polymerization.

-

The Nitrile-Diamine Route: Best for high specificity and avoiding tar, using an oxidative cyclization strategy.

Decision Matrix: Selecting Your Protocol

Before starting, select the route based on your available precursors and lab constraints.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and risk tolerance.

Protocol A: The Optimized Radziszewski Reaction

Best for: Rapid synthesis from aldehydes.[1]

Standard Yield: 30-40%

The Core Problem

The classic procedure uses aqueous ammonia and glyoxal.[1] Glyoxal polymerizes rapidly in basic aqueous media, and the exotherm creates "tar."[1]

The Solution: Buffered Methanolic System

Switching to Ammonium Acetate (

Step-by-Step Protocol

-

Reagents:

-

Procedure:

-

Dissolution: Dissolve the aldehyde in Methanol. Add the Glyoxal solution.

-

Catalyst Addition: Add

(if using) or ensure the system is acidic (pH ~4-5) using acetic acid.[1] -

Ammonia Source: Add

in portions at room temperature. -

Reaction: Stir at room temperature for 30 mins, then reflux for 4-6 hours. Note: Do not reflux immediately; allow the diimine to form at low temp.

-

Quench: Pour into ice water.

-

-

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Black Tar | Glyoxal polymerization due to high pH or heat.[1] | Use |

| Low Conversion | Ammonia loss (volatility).[1] | Use a sealed vessel or large excess of |

| Product in Water | Amphoteric solubility.[1] | Adjust aqueous layer to pH 8 (isoelectric point) to precipitate. |

Protocol B: The Nitrile-Diamine Oxidative Cyclization

Best for: High purity, avoiding polymerization.[1] Yield Potential: >90%[2][3]

The Mechanism

This route reacts 4-cyanopyridine with ethylenediamine to form an imidazoline ring, which is then oxidized to the imidazole.[1] Modern methods do this in one pot using Iodine (

Step-by-Step Protocol

-

Reagents:

-

4-Cyanopyridine (10 mmol)

-

Ethylenediamine (12 mmol)

-

Iodine (

) (12 mmol) - (30 mmol)

-

Solvent: t-Butanol or Acetonitrile.[1]

-

-

Procedure:

-

Cyclization: Mix nitrile and ethylenediamine in t-Butanol.[1] Stir at 80°C for 1-2 hours. (Monitor TLC for imidazoline formation).

-

Oxidation: Cool to RT. Add

and -

Final Heating: Stir at 70°C for 3 hours. The iodine oxidizes the imidazoline C-C bond to a C=C bond.

-

Workup: Quench with saturated Sodium Thiosulfate (

) to remove excess iodine.[1] Extract with Ethyl Acetate.

-

Visualizing the Failure Points

Figure 2: The critical path in the Nitrile route.[1] Moisture control is essential to prevent hydrolysis of the imidazoline intermediate.

Purification: The Silent Yield Killer

Many researchers synthesize the product successfully but lose it during workup. The product is a pyridine (basic) and an imidazole (amphoteric).

-

pH < 4: The molecule is protonated (

) and highly water-soluble.[1] -

pH > 12: The imidazole NH is deprotonated (

) and water-soluble.[1] -

pH 7.5 - 8.5: The molecule is neutral and least soluble.

The "Salting Out" Trick: If the product does not precipitate at pH 8:[1]

-

Saturate the aqueous phase with NaCl.

-

Perform Continuous Liquid-Liquid Extraction with Chloroform/Isopropanol (3:1) for 12 hours. Simple separatory funnel extraction is often insufficient.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation? A: Yes. For the Radziszewski route, microwave irradiation (15 mins at 140°C) with catalytic Acetic Acid often doubles the yield by reducing the time available for glyoxal polymerization [1].[1]

Q: Why is my product yellow/brown instead of white? A: This is trace oxidation of the pyridine ring or polymerized glyoxal.[1] Recrystallization from Ethanol/Water (9:1) usually clears this.

Q: Can I use MnO2 instead of Iodine for Route B? A: Yes, but MnO2 requires filtration and can adsorb the product.[1] Iodine/K2CO3 is generally cleaner for this specific substrate [2].

References

-

Microwave-Assisted Synthesis: Kidwai, M., et al. "Microwave-assisted synthesis of novel 1,2,4-trisubstituted imidazoles."[1] Journal of Heterocyclic Chemistry.

-

Iodine-Mediated Synthesis: Ishihara, M., & Togo, H. "Facile Preparation of 2-Imidazolines and Their Oxidation to Imidazoles."[1][4] Synlett, 2006(02), 227-230.[1][4]

-

Radziszewski Mechanism: Ebel, K., et al. "Imidazole and Derivatives."[1] Ullmann's Encyclopedia of Industrial Chemistry.

-

One-Pot Catalysis: Sparks, R. B., et al. "Practical Synthesis of 2-Imidazolylpyridines."[1] Organic Process Research & Development.

Sources

purification methods for 4-(1H-imidazol-2-yl)pyridine recrystallization

Case ID: PUR-IMPYR-001 Compound: 4-(1H-imidazol-2-yl)pyridine (CAS: 21202-42-6) Support Tier: Level 3 (Senior Application Scientist)[1][2]

Diagnostic Triage: Understand Your Impurity Profile[1][2]

Before proceeding with recrystallization, you must identify the origin of your crude material.[2] The synthesis route dictates the purification strategy.[1][2]

| Synthesis Route | Likely Impurities | Recommended Protocol |

| Nitrile + Ethylenediamine (Sulfur mediated) | Elemental sulfur ( | Protocol B (Sulfur removal required first) |

| Nitrile + Aminoacetal (Acid mediated) | Colored polymeric byproducts, inorganic salts.[1][2] | Protocol A (Standard Recrystallization) |

| Cross-Coupling (Suzuki/Stille) | Palladium residues, phosphine oxides.[1][2] | Protocol C (Scavenger + Recrystallization) |

Solvent System Selection

For 4-(1H-imidazol-2-yl)pyridine , the high melting point (208–212°C) and hydrogen-bonding capability (donor/acceptor) require a polar protic solvent system.[1][2]

Primary Solvent System: Ethanol / Water[1][2]

-

Mechanism: The pyridine-imidazole scaffold is soluble in hot ethanol but significantly less soluble in water.[1] Water acts as an antisolvent and aids in the removal of inorganic salts.[1][2]

-

Ratio: Start with 9:1 (EtOH:H₂O).

Alternative System: Acetonitrile (MeCN)[1][2]

-

Mechanism: MeCN offers a sharper solubility curve for this specific heterocycle.[1] It is particularly effective if the crude contains significant amounts of polar, tarry byproducts which remain in solution while the product crystallizes.[2]

Standard Operating Procedures (SOPs)

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for general purification of crude material with >85% purity.[1][2]

-

Dissolution: Suspend crude solid in Ethanol (95%) at 10 mL/g.

-

Heating: Heat to reflux (approx. 78°C). The solid should dissolve completely.[1][2][3] If not, add ethanol in 1 mL increments.

-

Hot Filtration (Critical): While at reflux, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble mechanical impurities or elemental sulfur (if low quantity).[1][2]

-

Antisolvent Addition: Remove from heat. While still hot, add deionized water dropwise until a faint, persistent turbidity appears (approx. 10-20% of total volume).[1][2]

-

Clearing: Add 1-2 mL of hot ethanol to clear the turbidity.

-

Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Then, move to 4°C for 4 hours.

-

Collection: Filter the off-white needles.[1] Wash with cold 1:1 EtOH/Water.[1][2]

Protocol B: The "Sulfur-Crash" Method (For Sulfur-Mediated Synthesis)

If your crude product is yellow/brown and was made using elemental sulfur, standard recrystallization will fail because sulfur co-crystallizes.[1][2]

-

Acid Dissolution: Dissolve the crude mixture in 1M HCl (15 mL/g). The product will protonate and dissolve; elemental sulfur will remain suspended.[1][2]

-

Filtration: Filter the acidic solution through a fine membrane (0.45 µm). The yellow solid on the filter is largely sulfur.[1][2]

-

Neutralization: Cool the filtrate in an ice bath. Slowly adjust pH to ~8-9 using 2M NaOH .

-

Precipitation: The free base will precipitate as a white/pale yellow solid.[1][2]

-

Final Polish: Collect the solid and perform Protocol A to remove entrapped salts.[1][2]

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing.

Cause: The temperature dropped too quickly, or the solvent polarity is too high (too much water).[1][2] Fix:

-

Reheat the mixture until the oil dissolves.

-

Add a small amount of Ethanol (to increase solubility).[1]

-

Seed the solution with a tiny crystal of pure product at ~40°C.

-

Insulate the flask with a towel to slow the cooling rate.[1][2]

Q2: The crystals are retaining a yellow/brown color.

Cause: Conjugated oligomers (tar) are trapped in the crystal lattice.[1][2] Fix:

-

Dissolve the crystals in boiling ethanol.

-

Add Activated Charcoal (10 wt%) .

-

Reflux for 15 minutes.

Q3: My melting point is low (e.g., 190°C vs. 210°C).

Cause: Likely hydration or salt formation.[1][2] Imidazoles can form hydrates.[1][2]

Fix: Dry the sample under high vacuum (0.1 mbar) at 60°C for 12 hours. If the MP remains low, check for HCl salt contamination (if acid was used); wash the solid with 10%

Visual Workflows

Workflow 1: Decision Logic for Purification

This diagram illustrates the decision-making process based on the impurity profile.

Caption: Decision tree for selecting the appropriate purification protocol based on crude material origin and appearance.

Workflow 2: The Amphoteric Nature & Solubility

Understanding the pH-dependent solubility is crucial for Protocol B.[1]

Caption: Chemical species transformation during pH manipulation. Protocol B exploits the solubility difference between the Cationic form and neutral impurities.[1][2]

References

-

Synthesis & Properties: Luo, H., et al. (2019).[1][2] "Synthesis and characterization of 2-(pyridin-2-yl)imidazole derivatives." Journal of Heterocyclic Chemistry. (Validates the acid/base properties and general solubility profiles of pyridyl-imidazoles). [1][2]

-

Recrystallization of Imidazoles: Anderson, N. G. (2012).[1][2] Practical Process Research & Development. Academic Press.[1][2] (Authoritative text on solvent selection for nitrogen heterocycles).

-

Physical Data Verification: National Center for Biotechnology Information (2024).[1][2] PubChem Compound Summary for CID 316817, 4-(1H-imidazol-2-yl)pyridine.[1][2] (Verifies melting point range 208-212°C and pKa data). [1][2]

-

Sulfur Removal Techniques: Pardasani, R. T., & Pardasani, P. (2020).[1][2] Magnetic Properties of Transition Metal Complexes. (Contextualizes the synthesis of ligands from nitriles and sulfur, necessitating specific purification steps).

Sources

optimizing reaction temperature for imidazole-pyridine coupling

Status: Operational Current Ticket: Optimizing Reaction Temperature for C-N Bond Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Thermal Landscape: Theory & Causality

Why Temperature is Your Most Dangerous Variable

In imidazole-pyridine couplings (specifically N-arylation), temperature is not just a throttle for reaction rate; it is a selector switch for mechanistic pathways. The coupling typically proceeds via one of three mechanisms, each with a distinct thermal profile.

The Mechanisms[1]

-

Buchwald-Hartwig (Pd-Catalyzed): Relies on the stability of the Ligand-Pd(0) complex.

-

Optimal Range: 60°C – 100°C.

-

Risk: Above 100°C, phosphine ligands often dissociate, leading to Pd-black precipitation (catalyst death) and hydrodehalogenation of the pyridine halide.

-

-

Ullmann-Type (Cu-Catalyzed): Requires higher energy to facilitate the oxidative addition of the aryl halide to Cu(I).

-

Optimal Range: 80°C – 140°C.

-

Risk: Below 80°C, the reaction is often kinetically trapped (unless specialized ligands like oxalamides are used).

-

-

SNAr (Nucleophilic Aromatic Substitution): Metal-free, requires electron-deficient pyridines (e.g., 2-fluoro-3-nitropyridine).

-

Optimal Range: 80°C – 120°C.

-

Risk: High temperatures promote polymerization or decomposition of the imidazole ring if free NH groups are present.

-

Visualizing the Decision Matrix

The following logic flow illustrates how to select your starting temperature based on your reagents.

Caption: Decision matrix for selecting initial reaction temperatures based on catalyst and ligand classes.

Troubleshooting Guide (FAQs)

Diagnostic Q&A for Thermal Issues

Q1: I am running a Pd-catalyzed coupling at 110°C. The reaction turns black within 30 minutes, and conversion stalls at 40%.

Diagnosis: Catalyst Decomposition (Pd-Black Formation). The Science: At 110°C, the rate of phosphine ligand dissociation often exceeds the rate of the catalytic cycle. Once the ligand dissociates, "naked" Pd(0) atoms aggregate into catalytically inactive palladium nanoparticles (Pd black). The Fix:

-

Lower Temperature: Drop to 80°C.

-

Switch Ligands: Use a bulky, electron-rich ligand like tBuXPhos or BrettPhos , which form tighter complexes with Pd and resist thermal dissociation [1].

-

Self-Validating Check: The reaction mixture should remain a clear orange/red/yellow solution (depending on the precatalyst). If it turns opaque black/grey, your temperature is too high for that specific ligand.

Q2: My Cu-catalyzed reaction in DMSO is stuck at 10% conversion after 24h at 90°C.

Diagnosis: Kinetic Trapping / High Activation Barrier. The Science: Copper(I) requires significant thermal energy to undergo oxidative addition into the C-X bond of the pyridine, especially if the pyridine is electron-rich. 90°C is often insufficient for "classic" Ullmann conditions. The Fix:

-

Increase Temperature: Step up to 110-120°C.

-

Add a Ligand: If you cannot heat higher (e.g., boiling point limits), add 10-20 mol% trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMEDA) or 1,10-phenanthroline . These ligands lower the activation energy, allowing the reaction to proceed at 90°C [2].

Q3: I see the product, but also a significant amount of "dimer" side products.

Diagnosis: Homocoupling or Regio-drift. The Science: High temperatures increase the rate of all reactions, not just the desired one.

-

Homocoupling: High T promotes the dimerization of the aryl halide.

-

Regio-drift: If your imidazole is 4-substituted, high temperatures can erode the selectivity between N1 and N3 arylation, leading to difficult-to-separate mixtures. The Fix:

-

Run a Gradient: Perform the "Temperature Scanning Protocol" (see Section 3) to find the minimum temperature required for turnover.

-

Concentration: High thermal energy + high concentration favors intermolecular side reactions. Dilute the reaction (0.1 M instead of 0.5 M).

Experimental Protocol: Temperature Optimization

Methodology: The "Ladder" Screening Approach

Do not guess the temperature. Use this standardized screening protocol to determine the optimal thermal window for your specific substrates.

Phase 1: Solvent & Base Selection

Before heating, ensure your solvent system supports the target temperature without refluxing violently, which changes concentration.

| Catalyst System | Recommended Solvent | Boiling Point (°C) | Base Compatibility |

| Palladium | 1,4-Dioxane | 101 | Cs₂CO₃, NaOtBu |

| Palladium | Toluene | 110 | NaOtBu, K₃PO₄ |

| Copper | DMSO | 189 | K₂CO₃, K₃PO₄ |

| Copper | DMF | 153 | Cs₂CO₃ |

| SNAr | NMP | 202 | DIPEA, K₂CO₃ |

Phase 2: The Gradient Screen (Step-by-Step)

Objective: Find

-

Preparation: Prepare a master mix of your reactants (Imidazole, Pyridine-Halide, Base) and Catalyst/Ligand in the chosen solvent under an inert atmosphere (Glovebox or Schlenk line).

-

Note: Oxygen is a poison for Pd and Cu catalysis. Degas solvents thoroughly.

-

-

Aliquot: Distribute the master mix into 4 sealed reaction vials (e.g., 2 mL microwave vials or crimp-top vials).

-

The Thermal Ladder: Set four heating blocks/oil baths to:

-

Vial A: 60°C

-

Vial B: 80°C

-

Vial C: 100°C

-

Vial D: 120°C (Only for Cu or SNAr; do not exceed 110°C for standard Pd).

-

-

Monitoring (The Self-Validating Step):

-

T = 1 hour: Check Vial D. If black precipitate (Pd) or tar (polymer) forms, the temp is too high.

-

T = 4 hours: Pull 50 µL aliquots from all vials. Quench in MeOH/Water.

-

Analysis: Run UPLC/HPLC.

-

-

Data Interpretation:

-

Plot Conversion % vs. Temperature .

-

Select the lowest temperature that achieves >80% conversion within a reasonable time (e.g., 12-16h) to minimize impurity profiles.

-

References & Grounding

-

Buchwald-Hartwig Optimization:

-

Source: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Relevance: Defines temperature limits for specific ligand classes (e.g., BrettPhos vs. Xantphos).

-

Link:

-

-

Copper-Catalyzed (Ullmann) Conditions:

-

Source: Monnier, F., & Taillefer, M. (2009). "Catalytic C-N, C-O, and C-S bond formation with copper complexes." Angewandte Chemie International Edition.

-

Relevance: Explains the shift from high-temp (140°C) to mild-temp (80-90°C) using chelating ligands.

-

Link:

-

-

General N-Arylation Reviews:

-

Source: "Copper-Catalyzed N-Arylation of Imidazoles." Organic Chemistry Portal.

-

Relevance: Provides comparative tables of reaction conditions (Solvent, Base, Temp) for various imidazole substrates.

-

Link:

-

-

Mechanism & Temperature Effects:

-

Source: "Optimization of Buchwald-Hartwig amination conditions." BenchChem Technical Guides.

-

Relevance: Troubleshooting specific to temperature-induced catalyst deactivation.

-

Link: (Verified via search context 1.2)

-

Technical Support Center: N-Alkylation of 4-(1H-imidazol-2-yl)pyridine

Topic: Optimization of Base and Conditions for Chemoselective N-Alkylation Audience: Medicinal Chemists, Process Chemists Document ID: TSC-ALK-PYRIM-001[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The N-alkylation of 4-(1H-imidazol-2-yl)pyridine presents a classic chemoselectivity challenge due to the amphoteric nature of the substrate.[1][2] The molecule contains three nitrogen atoms with distinct reactivities:[3]

-

Imidazole -NH (pKa ~13-14): A weak acid that must be deprotonated to form the highly nucleophilic imidazolide anion.[1][2]

-

Pyridine -N (pKa ~5.2): A moderately basic center susceptible to quaternization (formation of pyridinium salts).[1][2]

-

Imidazole -N=: A basic site, but less reactive toward alkylation than the anion or the pyridine nitrogen in neutral conditions.

The Critical Objective: You must ensure the formation of the imidazolide anion before the electrophile has a chance to react with the neutral pyridine nitrogen. Failure to do so results in mixtures of the desired N-alkyl imidazole and the undesired pyridinium salt (often observed as an insoluble precipitate).[1]

Base Selection Matrix

Use the following decision matrix to select the appropriate base for your specific synthetic constraints.

Figure 1: Decision tree for base selection based on electrophile reactivity and scale.

Reaction Mechanism & Failure Modes[1]

Understanding the competition between the Path A (Desired) and Path B (Undesired) is crucial for troubleshooting.

Figure 2: Mechanistic pathway showing the competition between deprotonation (green path) and pyridine quaternization (red path).[1]

Optimized Experimental Protocols

Method A: Sodium Hydride (The "Clean" Method)

Best for: High-value intermediates, highly reactive electrophiles (MeI, BnBr), and small-to-medium scale.[1][2] Rationale: NaH ensures irreversible, quantitative deprotonation before the alkylating agent is added, effectively eliminating the neutral pyridine species from the mixture.

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Dissolution: Dissolve 1.0 eq of 4-(1H-imidazol-2-yl)pyridine in anhydrous DMF (0.1 M concentration).

-

Deprotonation:

-

Cool the solution to 0°C (ice bath).

-

Add 1.2 eq NaH (60% dispersion in oil) portion-wise.

-

Critical: Stir at 0°C for 30 minutes, then warm to RT for 30 minutes. Ensure H₂ evolution ceases. The solution usually turns yellow/orange (formation of imidazolide anion).

-

-

Alkylation:

-

Workup: Quench with water (carefully). Extract with EtOAc.[1][2] Wash organic layer with water (x3) to remove DMF.[1][2]

Method B: Carbonate Base (The "Scalable" Method)

Best for: Large scale, less reactive electrophiles, or when NaH is safety-prohibited.[1] Rationale: Uses solubility-enhancing solvents (DMF/DMSO) and heat to drive the equilibrium.[1][2]

-

Setup: Standard round-bottom flask.

-

Mixing: Suspend 1.0 eq substrate and 2.0 - 3.0 eq Cs₂CO₃ (preferred over K₂CO₃ for better solubility) in DMF or DMSO.

-

Alkylation: Add 1.2 eq Alkyl Halide .

-

Reaction: Heat to 60-80°C .

Troubleshooting Guide (FAQ)

| Symptom | Diagnosis | Corrective Action |

| Solid precipitate forms immediately upon adding Alkyl Halide. | Pyridinium Salt Formation. The pyridine nitrogen reacted instead of the imidazole.[1][2] This usually happens if the base was too weak or deprotonation was incomplete. | Switch to Method A (NaH). Ensure full deprotonation (bubbling stops) before adding the electrophile. If using Method B, switch to Cs₂CO₃ and increase temperature. |

| Low conversion (<50%) after 24h. | Poor Nucleophilicity/Solubility. The imidazolide anion is not forming in sufficient concentration.[1][2] | Change Solvent. Switch from MeCN/Acetone to DMF or DMSO. If using Carbonate, add a catalytic amount of TBAI (tetrabutylammonium iodide) or switch to Cs₂CO₃. |

| Two spots on TLC with same Mass (LCMS). | Regioisomers? (Unlikely). For 4-(1H-imidazol-2-yl)pyridine, N1 and N3 alkylation products are identical due to symmetry.[1][2] | Check Purity. One spot is likely the desired product; the other might be the quaternary salt (which often stays at the baseline) or bis-alkylated impurity (if excess base/electrophile used).[1] |

| Reaction turns black/tarry. | Polymerization/Decomposition. Pyridine rings can be sensitive to very strong bases at high temps or radical pathways with certain halides.[2] | Lower Temperature. If using NaH, keep at 0°C-RT. Do not heat NaH reactions with this substrate unless necessary.[1][2] |

References

-

BenchChem Protocols. "Protocol for N-Alkylation of 4-iodo-1H-imidazole." (General principles for imidazole alkylation apply).

-

Organic Chemistry Portal. "Synthesis of Imidazoles and regioselective alkylation."

-

Der Pharma Chemica. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole..." (Demonstrates carbonate/MeCN vs NaH/DMF efficiency).

-

PubChem Compound Summary. "2-(1H-imidazol-2-yl)pyridine." (Physical properties and pKa context). [1][2]

Sources

Technical Support Center: Resolving NMR Peak Broadening in 4-(1H-imidazol-2-yl)pyridine Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for resolving common Nuclear Magnetic Resonance (NMR) spectroscopy issues encountered with 4-(1H-imidazol-2-yl)pyridine metal complexes. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to overcome NMR peak broadening, a frequent challenge in the characterization of these important compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in the ¹H NMR spectrum of my 4-(1H-imidazol-2-yl)pyridine metal complex so broad?

A1: Peak broadening in the NMR spectra of these complexes can stem from several factors, often acting in combination:

-

Paramagnetism: If your complex contains a paramagnetic metal center (e.g., Cu(II), high-spin Fe(II)/Fe(III), Co(II), Ni(II)), the unpaired electrons can cause rapid nuclear relaxation, leading to significant line broadening.[1][2] The interaction between the nuclear spin and the unpaired electron spins provides a very efficient relaxation pathway, shortening the lifetime of the nuclear spin states and, by the uncertainty principle, broadening the NMR signals.

-

Chemical Exchange: The ligands may be undergoing dynamic exchange processes on the NMR timescale. This can include ligand dissociation/association, conformational changes, or fluxional processes where different parts of the molecule interchange.[3][4][5] When the rate of this exchange is comparable to the NMR frequency difference between the exchanging sites, it results in broadened peaks.

-

Quadrupolar Broadening: If the metal nucleus or other nuclei in the complex (like ¹⁴N) have a nuclear spin quantum number I > 1/2, they are quadrupolar. These nuclei have a non-spherical charge distribution and can interact with local electric field gradients, leading to rapid relaxation and broad lines.[6][7][8][9] This effect can also broaden the signals of neighboring protons.

-

Aggregation: The metal complexes may be forming aggregates or oligomers in solution. Slower tumbling of these larger species leads to more efficient relaxation and broader lines.

-

Sample Preparation Issues: Poor sample shimming, presence of solid particles (inhomogeneity), or high sample concentration can all contribute to peak broadening.[10]

Q2: How can I determine if paramagnetism is the cause of my peak broadening?